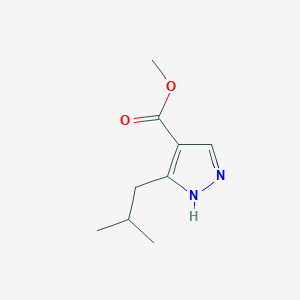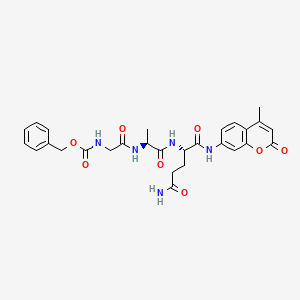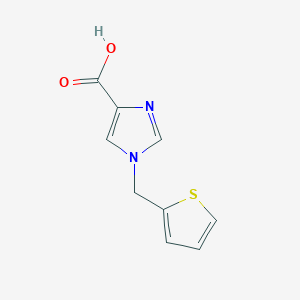
1-(5-Fluoropentyl)-1H-indazol-3-carbonsäure
Übersicht
Beschreibung
5-fluoro AB-PINACA 3-carboxyindazole metabolite is a synthetic cannabinoid metabolite. It is structurally similar to known synthetic cannabinoid metabolites and is often used as an analytical reference standard in research and forensic applications . This compound is a precursor in the synthesis of several synthetic cannabinoids, including 5-fluoro AB-PINACA, 5-fluoro ADB-PINACA, and 5-fluoro AMB .
Wissenschaftliche Forschungsanwendungen
5-fluoro AB-PINACA 3-carboxyindazole metabolite is widely used in scientific research, including:
Chemistry: As an analytical reference standard for studying the properties and reactions of synthetic cannabinoids.
Biology: For investigating the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: In forensic toxicology to detect and quantify synthetic cannabinoid use in biological samples.
Industry: Used in the development and testing of new synthetic cannabinoids and related compounds.
Wirkmechanismus
Target of Action
The primary target of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid, also known as 5F-ADB, is the cannabinoid receptor 1 (CB1) in the human body . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain sensation, mood, and memory .
Mode of Action
1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid binds to the CB1 receptor and mimics the action of endogenous cannabinoids, leading to a variety of physiological responses .
Biochemical Pathways
Upon binding to the CB1 receptor, 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid triggers a series of biochemical reactions within the cell. These reactions can lead to changes in the release of various neurotransmitters, ultimately affecting the communication between neurons . The exact biochemical pathways affected by 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid are still under investigation.
Pharmacokinetics
It is known that the compound is extensively metabolized by multiple cytochrome p450 (cyp) enzymes, including cyp1a2, cyp2b6, cyp2c8, cyp2c9, cyp2c19, cyp2d6, and cyp3a4 . The CYP3A4 enzyme plays a prominent role in its metabolism .
Result of Action
The binding of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid to the CB1 receptor can lead to a variety of molecular and cellular effects. These effects can include changes in cell signaling, alterations in the release of neurotransmitters, and modifications to neuronal activity . The specific effects can vary depending on the individual and the context in which the compound is used.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro AB-PINACA 3-carboxyindazole metabolite typically involves the reaction of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The reaction is carried out at specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-fluoro AB-PINACA 3-carboxyindazole metabolite follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro AB-PINACA 3-carboxyindazole metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
5-fluoro AB-PINACA 3-carboxyindazole metabolite is similar to other synthetic cannabinoid metabolites such as:
- 5-fluoro ADB-PINACA
- 5-fluoro AMB
- 5-fluoro CUMYL-PINACA
These compounds share structural similarities and often exhibit similar biological activities. 5-fluoro AB-PINACA 3-carboxyindazole metabolite is unique in its specific chemical structure and the particular metabolic pathways it undergoes .
Eigenschaften
IUPAC Name |
1-(5-fluoropentyl)indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-8-4-1-5-9-16-11-7-3-2-6-10(11)12(15-16)13(17)18/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETGGOUVOCNXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345342 | |
| Record name | 5-Fluoro AB-PINACA 3-carboxyindazole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535166-43-8 | |
| Record name | 5-Fluoro AB-PINACA 3-carboxyindazole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid in the context of the study on MN-18 and 5F-MN-18?
A1: This compound was identified as one of the three most abundant metabolites of 5F-MN-18 during in vitro metabolism studies using human hepatocytes []. This suggests that 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid is a major product of 5F-MN-18 breakdown in the liver and could serve as a potential marker for detecting 5F-MN-18 intake in biological samples.
Q2: Does the study provide information about the pharmacological activity of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid?
A2: No, the study focuses on identifying and characterizing metabolites of MN-18 and 5F-MN-18. It does not investigate the pharmacological properties, such as binding affinity to cannabinoid receptors, of the identified metabolites, including 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid []. Further research is needed to determine if this metabolite possesses any biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)

![2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474276.png)




